
4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a propyl group, a piperidine ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonamide attached to a benzene ring, a propyl group, a piperidine ring, and a tetrahydropyran ring . These groups could potentially allow for a variety of interactions with other molecules.Chemical Reactions Analysis
Sulfonamides, such as the one in this molecule, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar sulfonamide group, the rigidity of the piperidine and tetrahydropyran rings, and the hydrophobicity of the propyl group .Applications De Recherche Scientifique
Distribution in Food Groups: Understanding the distribution of bioactive compounds across different food groups is essential. Researchers explore how these compounds vary in fruits, vegetables, grains, and other dietary sources.
Effects of Processing and Storage: The impact of various processes (e.g., cooking, storage, packaging) on bioactive compounds is studied. Innovative methods, such as supercritical carbon dioxide extraction, help characterize these effects.
Biomarkers and Assessment: Researchers investigate new biomarkers and assessment methodologies to evaluate the benefits and risks of bioactive compounds. For instance, D-β-Hydroxybutyrate’s mechanism of action in Parkinson’s disease is explored.
Nutraceutical Formulations: Bioactive components find applications in nutraceutical formulations. Researchers develop new formulations with antioxidant, anti-diabetic, and anti-obesity potential.
Artificial Intelligence (AI) in Atmospheric Science
While not directly related to the compound, it’s worth mentioning AI’s impact on scientific research. In atmospheric science, AI enhances our understanding of Earth’s atmosphere. It aids in monitoring, prediction, and response to atmospheric observations and simulations .
Citizen Science Initiatives
Although not specific to this compound, citizen science contributes to scientific research. Public engagement in research activities addresses various challenges, including marine pollution and agriculture .
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-17-4-6-20(7-5-17)26(23,24)21-16-18-8-12-22(13-9-18)19-10-14-25-15-11-19/h4-7,18-19,21H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYIZCNILEAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

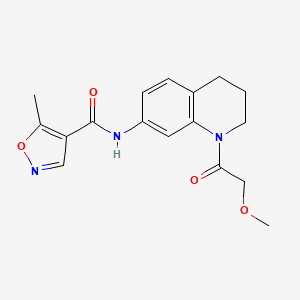
![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)


![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

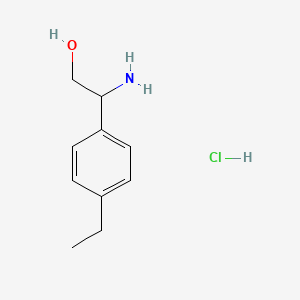
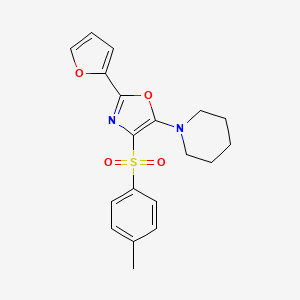
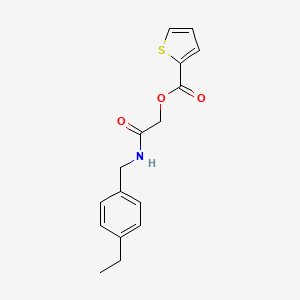
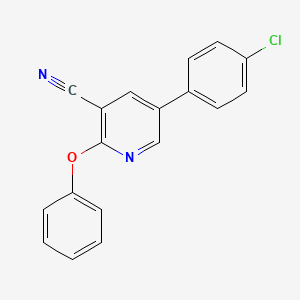
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2674138.png)
![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)
